Product packaging for Benzyl allylcarbamate(Cat. No.:CAS No. 5041-33-8)

Benzyl allylcarbamate

Cat. No.: B1269761
CAS No.: 5041-33-8
M. Wt: 191.23 g/mol
InChI Key: OSLGKRDOEMLAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl Allylcarbamate (CAS 5041-33-8) is a chemical reagent with a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol. It is a carbamate derivative that features both benzyl and allyl protective groups, making it a valuable building block in synthetic organic chemistry and bioorthogonal reaction research. This compound is of significant interest in the field of targeted cancer therapy, particularly in the development of prodrug activation strategies. Its structure is analogous to allyl carbamate protecting groups, which are known to be cleaved by transition metals like palladium and gold in biological settings. Research has demonstrated that such allyl carbamate motifs can be used in metal-triggered bond-cleavage reactions to activate prodrugs within complex biological systems, including in zebrafish tumor xenograft models, showcasing their potential for precise therapeutic interventions. The mechanism involves metal coordination and activation of the alkene moiety, leading to nucleophilic attack and subsequent C–N bond cleavage, which releases an active amine payload. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1269761 Benzyl allylcarbamate CAS No. 5041-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLGKRDOEMLAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340180
Record name Benzyl allylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5041-33-8
Record name Benzyl allylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations

Established and Evolving Synthetic Routes to Benzyl (B1604629) Allylcarbamate

The synthesis of benzyl allylcarbamate can be achieved through several methodologies, each with its own advantages and applications.

Direct Carbamatization Approaches

The most straightforward method for synthesizing this compound is through the direct reaction of benzyl chloroformate with allylamine (B125299). This reaction is typically carried out in a biphasic system of water and an organic solvent like dioxane, with a base such as potassium carbonate to neutralize the hydrochloric acid byproduct. rsc.org Maintaining the pH between 6 and 7 is crucial for optimal results. rsc.org An alternative approach involves the reaction of benzyl chloroformate with allylamine in the presence of a base, which has been reported to yield the product in high purity. thieme-connect.com Another direct method involves the reaction of 3-bromopropylamine (B98683) hydrobromide with benzyl chloroformate, where the pH is carefully controlled to facilitate the formation of the carbamate (B1207046). rsc.org

A notable application of this compound is in the synthesis of N-benzyloxycarbonyl-2-aminoalkanesulfonyl chlorides. This process involves the radical addition of xanthates to benzyl N-allylcarbamate, followed by oxidative chlorination. thieme-connect.com

Convergent Synthesis Strategies for Complex Molecular Architectures

This compound is a valuable component in convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments. For instance, it can be utilized in multi-step syntheses to introduce a protected amine functionality. In one example, a complex cycloadduct is hydrogenated and deprotected, and the resulting acid undergoes a Curtius rearrangement. The subsequent addition of allyl alcohol affords an allyl carbamate, which can be further modified. google.comgoogle.com

Catalytic Transformations Involving this compound

The reactivity of the allyl group in this compound makes it an excellent substrate for a variety of catalytic transformations, enabling the construction of intricate molecular frameworks.

Transition-Metal-Mediated Reactions (e.g., Palladium, Ruthenium)

Palladium-Catalyzed Reactions:

Palladium catalysts are widely employed in reactions involving this compound, most notably in allylic alkylation reactions, often referred to as the Tsuji-Trost reaction. wikipedia.org In these reactions, a palladium(0) complex coordinates to the double bond of the allyl group, leading to oxidative addition and the formation of a π-allylpalladium(II) intermediate. wikipedia.orgmdpi.com This intermediate is then susceptible to nucleophilic attack, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgnih.gov The reaction is known for its mild conditions and high regioselectivity. nih.gov

A variety of nucleophiles can be used in these reactions, including soft nucleophiles like malonates and hard nucleophiles such as organoboron compounds. nih.govnih.gov The choice of ligand on the palladium catalyst is crucial for achieving high enantioselectivity in asymmetric allylic alkylation (AAA) reactions. wikipedia.orgthieme-connect.de For example, the use of chiral phosphine (B1218219) ligands can lead to the formation of products with high enantiomeric excess. wikipedia.orgorgsyn.org

Palladium catalysis is also utilized in deprotection strategies. The allyl group of this compound can be cleaved under palladium(0) catalysis in the presence of a nucleophile, which proceeds through the formation of a π-allyl palladium complex. nih.gov Furthermore, palladium-catalyzed sulfonylative coupling of benzyl(allyl) carbonates with arylsulfonyl hydrazides provides a route to benzyl(allyl) sulfones. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions Involving Allyl Carbamates
Reaction TypeCatalyst/LigandSubstrateNucleophile/ReagentProductKey Features
Asymmetric Allylic Alkylation[Pd(C3H5)Cl]2 / Trost ligandAllyl acetateDimethyl malonateEnantioenriched allylic malonateHigh enantioselectivity. wikipedia.org
Decarboxylative Allylic AlkylationPd(PPh3)4Allyl enol carbonate-γ,δ-Unsaturated ketoneMild, neutral conditions. nih.gov
Allylic C-H AlkylationPd(OAc)2 / BenzoquinoneAlkene1,3-Dicarbonyl compoundAllylic alkylated productForms a π-allylpalladium intermediate. mdpi.com
DeprotectionPd(PPh3)4Allyl carbamateNucleophile (e.g., morpholine)Free amineMild deprotection conditions. nih.gov

Ruthenium-Catalyzed Reactions:

Ruthenium catalysts offer a complementary set of transformations for this compound and related structures. Ruthenium-catalyzed olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. nih.govuwindsor.ca The mechanism involves the formation of a ruthenium alkylidene intermediate that reacts with an olefin in a stepwise [2+2] cycloaddition and cycloreversion process. nih.gov While specific examples with this compound as the primary substrate are not prevalent in the provided context, the general utility of ruthenium-catalyzed metathesis with diene systems is well-established for forming cyclic structures. uwindsor.canih.gov

Ruthenium complexes can also catalyze the cleavage of allylcarbamates. For example, [Cp*Ru(cod)Cl] has been shown to catalyze the deprotection of alloc-protected amines, even within living cells. researchgate.netnih.gov This process is tolerant of water, air, and thiols. researchgate.net Additionally, ruthenium catalysts can promote redox isomerizations, converting allylic alcohols into saturated carbonyl compounds through a mechanism likely involving ruthenium-hydride intermediates. acs.org Ruthenium-catalyzed benzylic substitution of benzyl esters with stabilized carbon nucleophiles has also been reported, proceeding through a proposed π-benzylruthenium intermediate. rsc.org

Organocatalytic and Photoredox Methodologies

Organocatalysis:

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, often utilizing small organic molecules to catalyze reactions with high enantioselectivity. beilstein-journals.org Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, can activate both the nucleophile and the electrophile simultaneously. beilstein-journals.org While direct organocatalytic transformations of this compound are not extensively detailed in the provided search results, related substrates like N-Boc allyl carbamate undergo domino isomerization/arylation reactions with indoles catalyzed by a combination of a nickel catalyst and an organocatalyst. researchgate.net In the broader context of asymmetric synthesis, organocatalysts like proline and its derivatives are used in Mannich and Michael reactions. google.comgoogle.com

Photoredox Catalysis:

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. beilstein-journals.orgnih.gov A photocatalyst, upon excitation by light, can act as either a reductant or an oxidant to generate reactive radical intermediates. beilstein-journals.org For instance, photoredox-catalyzed atom transfer radical addition (ATRA) reactions can be performed on substrates like tert-butyl allylcarbamate. uni-regensburg.de The mechanism often involves the generation of a radical which then adds to the double bond of the allyl group. uni-regensburg.de

Merging photoredox catalysis with other catalytic methods, such as transition metal catalysis, has led to the development of novel dual catalytic systems. nih.gov For example, combining a ruthenium metathesis catalyst with an oxidizing pyrylium (B1242799) photocatalyst allows for visible-light-controlled olefin metathesis. ulb.ac.be Photoredox catalysis can also be used for the functionalization of C-H bonds. nih.govnih.gov

Enantioselective Synthesis and Diastereocontrol

Achieving high levels of enantioselectivity and diastereocontrol is a central goal in modern organic synthesis. In the context of reactions involving this compound and related structures, several strategies have been developed.

As mentioned previously, palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone for creating stereocenters. The use of chiral ligands, such as the Trost ligand, is instrumental in controlling the enantioselectivity of the nucleophilic attack on the π-allylpalladium intermediate. wikipedia.orgnih.govthieme-connect.de Stereodivergent synthesis, the ability to selectively produce any diastereomer of a product, can be achieved by simply changing the configuration of the chiral ligands in co-catalytic systems. nih.gov

Organocatalysis also provides powerful tools for enantioselective synthesis. For example, chiral phosphoric acids can be used to catalyze enantioselective Povarov reactions to synthesize chiral tetrahydroquinolines. researchgate.net In the synthesis of antidepressants, organocatalysts like proline are used to induce asymmetry in Mannich reactions. google.comgoogle.com

Rearrangement and Cyclization Reactions

The structural backbone of this compound lends itself to a variety of rearrangement and cyclization reactions, enabling the construction of complex molecular architectures. These transformations are pivotal in synthetic organic chemistry for creating novel compounds with potential applications in various fields.

Allyl Cyanate-to-Isocyanate Rearrangements

A significant transformation involving allylic carbamates is the researchmap.jpresearchmap.jp-sigmatropic rearrangement of an allyl cyanate (B1221674), derived from the corresponding carbamate, into an allyl isocyanate. chem-station.comnih.gov This rearrangement proceeds through a concerted, six-membered cyclic transition state. chem-station.comtandfonline.com The process is initiated by the dehydration of an allyl carbamate, which generates a transient allyl cyanate intermediate. researchmap.jpchem-station.com This intermediate then spontaneously undergoes the researchmap.jpresearchmap.jp-sigmatropic shift to yield the allyl isocyanate. researchmap.jpchem-station.com

This rearrangement has been shown to be highly stereospecific, with the chirality of the starting allyl carbamate being effectively transferred to the quaternary carbon of the resulting isocyanate. nih.govtandfonline.com The isocyanate can then be trapped with various nucleophiles, such as alcohols, to produce carbamates. For instance, trapping the isocyanate with benzyl alcohol or allyl alcohol can furnish the corresponding Cbz (benzyloxycarbonyl) or Alloc (allyloxycarbonyl) carbamates. researchmap.jp Similarly, 2,2,2-trichloroethanol (B127377) has been used to trap the isocyanate, yielding a Troc (2,2,2-trichloroethoxycarbonyl) carbamate. chem-station.com

Researchers have utilized different reagents to facilitate the initial dehydration of the allyl carbamate. Common methods include the use of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) in the presence of triethylamine (B128534) (Et₃N), known as the Appel conditions, or trifluoroacetic anhydride (B1165640) (TFAA) with triethylamine. chem-station.comnih.gov The reaction generally proceeds at low temperatures, often below 0 °C. chem-station.com

The utility of this rearrangement is highlighted in the synthesis of complex molecules, including natural products and their analogues. tandfonline.com For example, it has been instrumental in the stereoselective introduction of a nitrogen substituent at a sterically hindered position during the total synthesis of (+)-manzamine A. chem-station.com

Starting MaterialReagentsIntermediateProductReference
Allyl carbamatePPh₃, CBr₄, Et₃N or TFAA, Et₃NAllyl cyanateAllyl isocyanate chem-station.comnih.gov
Allyl isocyanateBenzyl alcohol-Benzyl carbamate (Cbz) researchmap.jp
Allyl isocyanateAllyl alcohol-Allyl carbamate (Alloc) researchmap.jp
Allyl isocyanate2,2,2-trichloroethanol-Troc carbamate chem-station.com

Hofmann Rearrangement Pathways for Carbamate Formation

The Hofmann rearrangement provides a classic pathway for the conversion of primary amides into primary amines with one fewer carbon atom. chemistrysteps.com This reaction proceeds through an isocyanate intermediate, which can be trapped by alcohols to form carbamates. organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org When benzyl alcohol is used as the trapping agent, benzyl carbamates are produced. organic-chemistry.org

The process is typically initiated by treating a primary amide with bromine and a base, such as sodium hydroxide (B78521). masterorganicchemistry.com This leads to the formation of an N-bromo amide intermediate. masterorganicchemistry.com Subsequent heating in the presence of a base induces the rearrangement, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide and forming the isocyanate. masterorganicchemistry.com Hydrolysis of the isocyanate in aqueous media leads to the amine, but in the presence of an alcohol like benzyl alcohol, the corresponding carbamate is formed. chemistrysteps.comorganic-chemistry.org

An efficient, one-pot procedure for the Hofmann rearrangement of both aromatic and aliphatic amides has been developed using N-bromoacetamide (NBA) in the presence of lithium hydroxide or lithium methoxide (B1231860) to yield benzyl carbamates in high yields. organic-chemistry.org This method has been shown to be superior to using N-bromosuccinimide (NBS), particularly for aromatic amides, as it minimizes side reactions such as bromination. organic-chemistry.org

Starting MaterialReagentsIntermediateTrapping AgentProductReference
Primary AmideBr₂, NaOHN-bromo amide, IsocyanateBenzyl AlcoholBenzyl Carbamate organic-chemistry.orgmasterorganicchemistry.com
Primary AmideN-Bromoacetamide, LiOHIsocyanateBenzyl AlcoholBenzyl Carbamate organic-chemistry.org

Intramolecular Cyclization Mechanisms (e.g., Halo-Induced Cyclization)

This compound and its derivatives can undergo intramolecular cyclization reactions, often induced by halogens, to form various heterocyclic structures. researchgate.netscholaris.ca This process, known as halocyclization, is a powerful tool for constructing heterocycles with the simultaneous incorporation of a halogen and another heteroatom across a double bond. mdpi.com

The reaction is believed to proceed through the formation of a halonium ion intermediate upon reaction of the alkene with a halogen source. mdpi.com This intermediate is then attacked by the internal nucleophile, in this case, the nitrogen or oxygen of the carbamate, in an Sₙ2-type reaction to afford the cyclized product. mdpi.com For instance, the halo-induced cyclization of tert-butyl allyl(phenyl)carbamate has been developed to synthesize 2-oxazolidinone (B127357) derivatives. researchgate.net

The choice of halogenating agent can influence the outcome of the reaction. N-Bromosuccinimide (NBS) is a commonly used reagent for these transformations. researchgate.net The cyclization of N-allylic amides can lead to the formation of dihydrooxazole derivatives. acs.org This method has been applied to the synthesis of various substituted oxazolidinones, which are valuable intermediates for biologically active molecules. researchgate.net

Annulative Technologies for Polycyclic Scaffold Construction

This compound serves as a building block in annulative strategies aimed at constructing polycyclic scaffolds, which are of significant interest in drug discovery due to their three-dimensional and sp³-rich nature. whiterose.ac.ukwhiterose.ac.uk These strategies often involve a series of reactions that build new rings onto the initial carbamate structure.

One approach involves the use of enecarbamates, derived from carbamates, in annulative technologies to prepare fused polycyclic motifs. whiterose.ac.uk These methods can lead to the formation of structurally diverse N-heterocyclic cores. whiterose.ac.uk For example, a unified approach to diverse bridged polycyclic scaffolds containing a nitrogen atom and an aromatic ring has been developed. whiterose.ac.uk This involves an amine-directed C-H (het)arylation of a cyclic amine, followed by cyclization reactions to create bridged ring systems. whiterose.ac.uk

Palladium-catalyzed deprotection of an allyl carbamate has been shown to trigger an intramolecular Mannich condensation, leading to the formation of complex polycyclic structures in a single step. nih.gov Furthermore, rhodium(III)-catalyzed [4+1] annulation reactions of sulfoxonium ylides with alkenes represent another advanced strategy for constructing functionalized polycyclic systems. researchgate.net These methods highlight the versatility of carbamate functionalities in the rapid assembly of complex molecular architectures. nih.gov

Derivatization Strategies and Analogues of this compound

Synthesis of N-Protected Amine Analogues (e.g., N-Cbz, N-Alloc)

This compound is a member of the broader class of N-protected amines, which are fundamental in organic synthesis, particularly in peptide chemistry. total-synthesis.com The benzyl carbamate (Cbz or Z) and allyl carbamate (Alloc) protecting groups are widely used to temporarily block the reactivity of amine functionalities. rsc.orggoogle.com

The synthesis of N-Cbz protected amines typically involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as in the presence of sodium bicarbonate. total-synthesis.com Similarly, N-Alloc protected amines can be prepared by reacting an amine with allyl chloroformate. nih.gov These carbamates are stable under various reaction conditions but can be selectively removed when needed. The Cbz group is commonly cleaved by hydrogenolysis, while the Alloc group is typically removed using palladium catalysis. total-synthesis.comnih.gov

Facile, one-pot methods have been developed for the conversion of N-Alloc and N-Cbz protected amines into amides. rsc.org This involves the in-situ generation of isocyanate intermediates, which then react with Grignard reagents to form the desired amide products. rsc.org This strategy provides an efficient route to further derivatize these protected amine analogues. rsc.org

Protecting GroupAbbreviationTypical Reagent for ProtectionTypical Reagent for DeprotectionReference
BenzyloxycarbonylCbz, ZBenzyl chloroformate (Cbz-Cl)H₂, Pd/C (Hydrogenolysis) total-synthesis.com
AllyloxycarbonylAllocAllyl chloroformatePd(PPh₃)₄, nucleophile nih.gov

Preparation of Heterocyclic and Spirocyclic Systems

The strategic use of this compound and its derivatives has enabled the development of sophisticated synthetic routes to a variety of heterocyclic and spirocyclic systems. These methodologies often employ metal-catalyzed reactions and cycloadditions to construct complex molecular architectures with high efficiency and selectivity.

Synthesis of Heterocyclic Scaffolds

The versatility of this compound derivatives is evident in the synthesis of diverse heterocyclic structures. One prominent method involves the tandem addition to imine derivatives followed by ring-forming reactions. For instance, the reaction of an imine with benzyl chloroformate and a suitable nucleophile can generate a carbamate intermediate that is primed for cyclization. A notable application of this strategy is the use of Ring-Closing Metathesis (RCM) to produce nitrogen-containing heterocycles. nih.gov

A key precursor, allyl-[1-(2-bromophenyl)allyl]carbamic acid benzyl ester, can be synthesized and subsequently cyclized using a Grubbs II catalyst to afford 2-(2-bromophenyl)-2,5-dihydropyrrole-1-carboxylic acid benzyl ester in good yield. nih.gov This dihydropyrrole serves as a valuable building block for more complex molecules. Similarly, benzazocine and benzazepine ring systems can be accessed through RCM of appropriately substituted carbamate intermediates. nih.gov For example, an intermediate carbamate can undergo RCM with a Grubbs II catalyst to furnish a benzazocine derivative. nih.gov The synthesis of 2-aryltetrahydropyridines has also been achieved via RCM of a precursor generated from an imine, benzyl chloroformate, and a zinc-based reagent. nih.gov

Beyond RCM, dipolar [3+2] cycloaddition reactions offer another powerful tool for constructing heterocyclic systems from this compound-derived intermediates. nih.gov This approach is particularly useful for synthesizing pyrrolidine-containing scaffolds, which are prevalent in biologically active compounds. nih.gov

The following table summarizes the synthesis of various heterocyclic systems starting from precursors derived from this compound.

Starting Material PrecursorReaction TypeCatalyst/ReagentHeterocyclic ProductYield (%)Reference
Allyl-[1-(2-bromophenyl)allyl]carbamic acid benzyl esterRCMGrubbs II catalyst2-(2-Bromophenyl)-2,5-dihydropyrrole-1-carboxylic acid benzyl ester81 nih.gov
Diene derived from imine, benzyl chloroformate, and allylzinc bromideRCMGrubbs II catalystBenzazocine derivative- nih.gov
Diene derived from imine, benzyl chloroformate, and methyl 2-carboxylzinc bromideRCMGrubbs II catalyst2-Aryltetrahydropyridine derivative- nih.gov
Aldehyde derived from 2-bromobenzaldehyde (B122850) and a silyl (B83357) enol ether[3+2] Cycloaddition-Pyrrolidine-containing scaffold- nih.gov

Yields are reported as provided in the source. A dash (-) indicates that the specific yield was not mentioned in the provided text.

Synthesis of Spirocyclic Systems

Spirocyclic scaffolds, characterized by a single atom shared between two rings, are of increasing interest in medicinal chemistry due to their rigid three-dimensional structures. rsc.org this compound derivatives serve as valuable precursors for the synthesis of these complex architectures, primarily through Ring-Closing Metathesis (RCM).

The general strategy involves the preparation of diallylated compounds from substrates containing an active methylene (B1212753) group, such as 1,3-diketones. arkat-usa.org These diallylated intermediates can then undergo RCM to form the spirocyclic core. arkat-usa.org This methodology provides a mild and versatile route to various spiro-cyclic systems, often leaving a double bond in the newly formed ring for further synthetic manipulation. arkat-usa.org

For instance, diallylated derivatives of indane can be subjected to RCM to generate spiro-indane compounds. arkat-usa.org The flexibility of this approach has been demonstrated in the synthesis of a range of spirocyclic systems, highlighting its potential in natural and non-natural product synthesis. arkat-usa.org The synthesis of spirocyclic thiazolidinediones has also been reported using RCM as a key step. rsc.org

The following table details examples of the synthesis of spirocyclic systems using RCM.

Starting MaterialReaction TypeCatalyst/ReagentSpirocyclic ProductYield (%)Reference
Diallylated 1,3-diketonesRCMGrubbs catalystSpiro-dione- arkat-usa.org
Diallylated indane derivativesRCMGrubbs catalystSpiro-indane derivative- arkat-usa.org
N-allyl-N-(2-allyl-2-carboxymethyl)thiazolidinedioneRCMGrubbs catalystSpirocyclic thiazolidinedione- rsc.org

Yields are reported as provided in the source. A dash (-) indicates that the specific yield was not mentioned in the provided text.

Mechanistic Investigations

The formation of heterocyclic and spirocyclic systems from this compound and its derivatives often proceeds through well-defined mechanistic pathways, particularly in metal-catalyzed reactions.

In palladium-catalyzed reactions, the mechanism can involve the oxidative addition of a palladium(0) species to a C-X bond (where X is a leaving group), followed by migratory insertion of an alkene or alkyne and subsequent reductive elimination to close the ring. iastate.edu The specific ligands on the palladium catalyst can play a crucial role in determining the efficiency and selectivity of the reaction. ethz.ch

For Ring-Closing Metathesis (RCM) reactions, the generally accepted Chauvin mechanism involves the formation of a metal-alkylidene complex (e.g., with a Grubbs catalyst), which then undergoes a [2+2] cycloaddition with an alkene moiety in the substrate to form a metallacyclobutane intermediate. medwinpublishers.com Subsequent cycloreversion releases a new alkene and regenerates the metal-alkylidene catalyst, driving the catalytic cycle. medwinpublishers.com

In [3+2] cycloaddition reactions, the mechanism involves the generation of a three-atom component (the dipole) from a precursor derived from this compound, which then reacts with a two-atom component (the dipolarophile) to form the five-membered heterocyclic ring. nih.gov

A deeper understanding of these mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes to novel heterocyclic and spirocyclic compounds. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of benzyl (B1604629) allylcarbamate in solution. A variety of one- and two-dimensional NMR experiments are employed to assign all proton and carbon signals and to confirm the compound's covalent framework.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

¹H Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of benzyl allylcarbamate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for each distinct proton group. Experimental data shows signals corresponding to the aromatic protons of the benzyl group, the olefinic protons of the allyl group, the benzylic methylene (B1212753) protons, the allylic methylene protons, and the amine proton. scholaris.ca

The signals are observed at specific chemical shifts (δ) measured in parts per million (ppm). For example, the five protons on the phenyl ring appear as a multiplet between δ 7.29 and 7.36 ppm. The single proton of the internal double bond carbon (-CH=) of the allyl group is found as a multiplet around δ 5.79-5.88 ppm. The terminal vinyl protons (=CH₂) resonate between δ 5.10 and 5.21 ppm. The two protons of the benzylic methylene group (Ph-CH ₂) appear as a singlet at approximately δ 5.06 ppm, while the two protons of the allylic methylene group (-N-CH ₂) are observed as a triplet around δ 3.82 ppm. scholaris.ca The single amine proton (NH) typically appears as a broad singlet. scholaris.ca

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in this compound. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment. oregonstate.edu The carbonyl carbon (C=O) of the carbamate (B1207046) group is typically the most deshielded, appearing far downfield. The aromatic carbons of the phenyl ring resonate in the characteristic aromatic region (approx. 127-136 ppm). The olefinic carbons of the allyl group appear in the range of approximately 117 to 134 ppm. The benzylic (Ph-C H₂) and allylic (-N-C H₂) methylene carbons are found further upfield. oregonstate.edu

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. emerypharma.com For this compound, COSY spectra would show correlations between the olefinic proton (-CH=) and the adjacent terminal vinyl (=CH₂) and allylic methylene (-N-CH₂-) protons, confirming the structure of the allyl group. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nanalysis.com It is invaluable for assigning the carbon spectrum based on the already-assigned proton spectrum. For instance, the proton signal at δ 5.06 ppm would show a cross-peak with the benzylic carbon signal. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). emerypharma.comhuji.ac.il This is critical for piecing together the molecular fragments. Key HMBC correlations for this compound would include cross-peaks from the benzylic methylene protons to the carbonyl carbon and the quaternary aromatic carbon, as well as from the allylic methylene protons to the carbonyl carbon and the olefinic carbons, thus confirming the core carbamate linkage. wisc.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY and HMBC, which show through-bond connectivity, NOESY reveals through-space proximity between protons. uzh.chethz.ch This is useful for determining the molecule's preferred conformation in solution. For example, NOE cross-peaks could be observed between the benzylic protons and the ortho-protons of the phenyl ring.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which relate to their size and shape. jeol.comemerypharma.com For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming they belong to a single molecular entity. rsc.orgnih.govox.ac.uk

This compound is an achiral molecule. However, NMR spectroscopy can reveal subtle stereochemical features, such as the presence of diastereotopic protons. Due to restricted rotation around the carbamate N-C(O) amide bond, the two protons of the benzylic methylene group (Ph-CH₂-) can become chemically non-equivalent. oup.com If this rotation is slow on the NMR timescale, these protons would be diastereotopic and would be expected to appear as a pair of doublets (an AB quartet) rather than a simple singlet. Similarly, the protons on the allylic methylene group could also exhibit diastereotopicity. oup.comorgsyn.org The appearance of a sharp singlet for the benzylic protons in the reported spectrum suggests that either rotation around the N-C(O) bond is fast at the temperature of the measurement or the electronic environments of the two protons are coincidentally very similar. scholaris.ca

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, DOSY)

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. mdpi.com It involves the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar bonds, Raman spectroscopy is often more effective for analyzing non-polar, symmetric bonds. researchgate.netnih.gov

For this compound, the Raman spectrum would be expected to show strong signals for the C=C stretching vibration of the allyl group and the symmetric "breathing" modes of the aromatic phenyl ring. researchgate.net These vibrations are often weak or absent in the FTIR spectrum. Therefore, a combined analysis using both FTIR and Raman spectroscopy provides a more complete picture of the molecule's vibrational characteristics. semanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. dur.ac.ukthieme-connect.com For organic compounds, this typically involves the excitation of electrons from π bonding or non-bonding orbitals to higher energy anti-bonding orbitals. thieme-connect.com The UV-Vis spectrum of a compound reveals the wavelengths at which it absorbs light, providing information about its chromophores—the parts of the molecule responsible for light absorption. thieme-connect.com

While a specific, experimentally determined UV-Vis spectrum for this compound is not widely available in the reviewed literature, its structure suggests characteristic absorption bands. The primary chromophore in this compound is the benzene (B151609) ring of the benzyl group. Substituted benzenes typically exhibit absorption in the ultraviolet region, specifically between 220 and 300 nm. nist.gov The presence of the carbamate group attached to the benzyl moiety can influence the exact position and intensity of these absorption bands. It is anticipated that this compound will display absorption maxima (λmax) within this region, corresponding to the π → π* transitions of the aromatic ring. For comparison, the benzyl cation has been reported to show a strong absorption band at 303 ± 2 nm. rsc.org

Table 1: Expected UV-Vis Absorption Data for this compound

Parameter Expected Value Transition Type
λmax ~220-300 nm π → π*

| Chromophore | Benzene ring | |

Note: The data in this table is predicted based on the typical absorption of related chemical structures and is not from direct experimental measurement of this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. uni-saarland.de The molecular formula of this compound is C₁₁H₁₃NO₂, corresponding to a molecular weight of 191.23 g/mol . chemscene.comguidechem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. jst.go.jp

In a mass spectrometer, a molecule is ionized, often by electron impact (EI) or electrospray ionization (ESI), to form a molecular ion (M⁺˙). uni-saarland.de This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure.

For this compound, several key fragmentation pathways can be predicted based on the stability of the resulting ions. A prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the highly stable benzyl cation (C₇H₇⁺), which would be observed at a mass-to-charge ratio (m/z) of 91. fiveable.meresearchgate.net This cation can further rearrange to the even more stable tropylium (B1234903) ion, also at m/z 91. fiveable.me Other likely fragmentations would involve the carbamate group, such as the loss of CO₂ (44 Da) or cleavage of the allyl group.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion Formula Fragmentation Pathway
191 [M]⁺˙ [C₁₁H₁₃NO₂]⁺˙ Molecular Ion
91 [C₇H₇]⁺ [C₇H₇]⁺ Cleavage of the O-CH₂Ph bond to form the benzyl cation
108 [C₇H₈O]⁺˙ [C₇H₈O]⁺˙ Rearrangement and loss of the allylamine (B125299) radical
77 [C₆H₅]⁺ [C₆H₅]⁺ Loss of CH₂ from the benzyl cation
57 [C₃H₅N]⁺˙ [C₃H₅N]⁺˙ Cleavage of the N-CO₂Bn bond

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation |

Note: This table represents predicted fragmentation patterns based on the chemical structure of this compound and general fragmentation rules. It is not based on reported experimental data for this specific compound.

X-ray Crystallography for Solid-State Structural Determination

A search of the Cambridge Structural Database (CSD) reveals no publicly available crystal structure for this compound. However, the crystal structure of the related compound, benzyl carbamate, has been determined (CSD refcode: 873891). nih.gov An X-ray crystallographic study of this compound, were it to be performed, would yield a crystallographic information file (CIF) containing detailed structural parameters.

This data would include the crystal system, space group, and unit cell dimensions. Furthermore, it would provide precise measurements of all bond lengths and angles within the molecule, as well as information on any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Table 3: Illustrative Crystallographic Data obtainable from X-ray Analysis (based on the related Benzyl Carbamate)

Parameter Example Data (from Benzyl Carbamate) Information Provided
Crystal System Monoclinic The basic crystal symmetry
Space Group P2₁/c The symmetry elements within the unit cell
a (Å) 5.61 Unit cell dimension
b (Å) 19.55 Unit cell dimension
c (Å) 17.28 Unit cell dimension
β (°) 96.97 Unit cell angle
Volume (ų) 1881.0 Volume of the unit cell

| Z | 4 | Number of molecules per unit cell |

Note: The data in this table is for the related compound benzyl carbamate and serves to illustrate the type of information that would be obtained from an X-ray crystallographic analysis of this compound.

Computational and Theoretical Chemical Investigations

Molecular Dynamics (MD) Simulations

While quantum calculations excel at describing electronic properties of a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to observe molecular flexibility and conformational changes. nih.govnih.gov

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like Benzyl (B1604629) allylcarbamate. nih.gov By simulating the molecule's motion over nanoseconds or longer, researchers can identify the different shapes (conformers) it can adopt and the energetic barriers between them. mdpi.com This analysis is crucial for understanding how the molecule's shape influences its properties and interactions.

The simulation tracks the trajectory of each atom, allowing for the analysis of structural parameters such as the radius of gyration (a measure of compactness) and the distances between different parts of the molecule. chemrxiv.org By analyzing the potential energy of the system throughout the simulation, one can construct a free energy surface that maps the stable and metastable conformational states. chemrxiv.org This provides a detailed picture of the molecule's flexibility, preferred shapes, and the dynamic equilibrium between different conformers in solution, which is fundamental to its function and reactivity. mdpi.com

Table 5: Illustrative Conformational Analysis of Benzyl Allylcarbamate from MD Simulations
ConformerDescriptionRelative Energy (kcal/mol)Population (%)
1Extended0.0065%
2Folded (Allyl over Phenyl)1.2520%
3Twisted2.1010%
4Folded (Benzyl over Amide)3.505%

Note: The data presented is a hypothetical representation of results from an MD simulation to illustrate how different conformers and their relative stabilities would be characterized. nih.govchemrxiv.org

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). longdom.orgresearchgate.net The fundamental principle is that the properties and activities of a molecule are determined by its structure. mdpi.com These models are built by analyzing a dataset of compounds with known activities or properties and calculating a set of numerical values, known as molecular descriptors, that characterize the structure. mdpi.combiolscigroup.us

For this compound and its analogues, a QSAR model could predict biological effects like enzyme inhibition or toxicity, while a QSPR model could predict physical properties such as boiling point, solubility, or partition coefficient (logP). researchgate.netmdpi.com The development of a robust QSAR/QSPR model involves several key steps: data set selection, calculation of molecular descriptors, selection of relevant descriptors, model construction using statistical methods, and rigorous validation. mdpi.commdpi.com

Predictive Modeling of Chemical Behavior and Biological Outcomes

Predictive modeling in chemistry utilizes the principles of QSAR/QSPR to forecast the behavior of new or untested compounds. springernature.com By leveraging machine learning algorithms—such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM)—models are trained on datasets of existing molecules to predict various outcomes. mdpi.comnih.govmdpi.com

For a series of compounds related to this compound, a predictive model could be developed to estimate their potential as, for example, enzyme inhibitors. nih.gov The model would be trained on a set of similar carbamates with experimentally measured inhibitory activities. The output would be an equation or algorithm that could predict the activity of a new carbamate (B1207046) derivative based solely on its calculated molecular descriptors. longdom.org This approach accelerates the discovery process by prioritizing which new molecules to synthesize and test in the lab. rsc.orgcas.org

Key Steps in Building a Predictive Model:

Data Set Assembly: A collection of structurally related compounds with reliable experimental data (e.g., IC₅₀ values for QSAR, boiling points for QSPR) is gathered. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be categorized as constitutional, topological, geometric, electronic, or physicochemical. biolscigroup.us

Variable Selection: Statistical methods are used to select a subset of descriptors that have the strongest correlation with the property or activity being modeled, while avoiding redundancy. mdpi.com

Model Generation: A mathematical model is created using methods like MLR or more complex machine learning algorithms to establish the relationship between the selected descriptors and the outcome. mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in model training. nih.govnih.gov

The table below lists examples of molecular descriptors that could be used in a QSPR/QSAR model for this compound and its derivatives, along with the properties they might predict.

Descriptor CategoryExample DescriptorPredicted Property/Activity
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Membrane permeability, aqueous solubility, lipophilicity. nih.gov
ElectronicDipole MomentPolarity, intermolecular interactions, binding affinity. biolscigroup.us
ConstitutionalMolecular WeightGeneral size, diffusion rates. longdom.org
TopologicalWiener IndexMolecular branching, which can relate to boiling point or viscosity.
Quantum-ChemicalHOMO/LUMO EnergiesReactivity, electron-donating/accepting ability. biolscigroup.us

In Silico Screening and Rational Design Principles

In silico screening and rational design are direct applications of predictive QSAR/QSPR models in drug discovery and materials science. whiterose.ac.ukmdpi.com These approaches use computational power to design and evaluate molecules before they are ever synthesized, saving significant time and resources. plos.org

In Silico Screening: This process, also known as virtual screening, involves using a computational model to rapidly assess a large library of virtual compounds for their potential to interact with a specific biological target, such as an enzyme or receptor. whiterose.ac.uk For instance, a validated QSAR model predicting affinity for a particular enzyme could be used to screen thousands of virtual this compound derivatives. The compounds with the highest predicted scores would then be prioritized for synthesis and experimental testing.

Rational Design: This is the process of iteratively modifying a molecule's structure to optimize a specific property based on an understanding of its structure-activity or structure-property relationships. nih.govrsc.org Computational models provide the foundation for these design decisions. For example, if a QSAR model for a series of carbamates indicates that lower lipophilicity and a higher dipole moment lead to better activity, a chemist could use this information to rationally design new versions of this compound. This might involve replacing the benzyl group with a more polar aromatic ring or adding polar functional groups to the allyl chain.

The table below illustrates how rational design principles could be applied to modify this compound.

Design GoalStructural Modification on this compoundRationale / Predicted Outcome
Increase Water SolubilityReplace the benzyl group with a pyridylmethyl group.The nitrogen in the pyridine (B92270) ring increases polarity and potential for hydrogen bonding, enhancing solubility.
Enhance Binding AffinityIntroduce a hydroxyl group on the phenyl ring (e.g., at the para-position).The hydroxyl group could form a key hydrogen bond with an amino acid residue in a target protein's active site.
Alter ReactivitySubstitute the allyl group with a propargyl group.The terminal alkyne of the propargyl group offers different chemical reactivity, enabling bioorthogonal reactions. nih.gov
Improve Metabolic StabilityReplace hydrogen atoms on the benzyl ring with fluorine atoms.C-F bonds are stronger than C-H bonds, often blocking sites of metabolic oxidation by cytochrome P450 enzymes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the detailed pathways of chemical reactions, offering insights that are often difficult or impossible to obtain through experiments alone. rsc.orgrsc.org Methods like Density Functional Theory (DFT) and ab initio calculations allow researchers to map out the potential energy surface of a reaction. sumitomo-chem.co.jpnumberanalytics.com This involves calculating the energies of reactants, products, and all intermediate structures and, most importantly, locating the transition states that connect them. mdpi.comsumitomo-chem.co.jp

A transition state is the highest energy point along the lowest energy path of a reaction step. routledge.com Its structure and energy determine the activation energy (energy barrier) of the reaction, which in turn governs the reaction rate. By computationally modeling the transition state, chemists can understand why a reaction is fast or slow, and why it favors one stereochemical or regiochemical outcome over another. rsc.org

For a molecule like this compound, computational methods could elucidate the mechanisms of various transformations, such as palladium-catalyzed reactions involving the allyl group. researchgate.netrsc.org For example, in a Pd-catalyzed allylic amination, DFT calculations could be used to:

Model the structure of the initial oxidative addition complex.

Locate the transition state for the nucleophilic attack of an amine.

Determine the energy barrier for the final reductive elimination step that forms the product. sumitomo-chem.co.jp

Compare competing pathways to explain observed product distributions.

These computational studies provide a molecular-level picture of the reaction, revealing details about bond breaking and formation, charge distribution, and steric interactions in the transition state. nih.govsciforum.net

The following table outlines common computational methods and the information they provide for mechanistic studies.

Computational MethodInformation ProvidedRelevance to Mechanistic Elucidation
Density Functional Theory (DFT)Geometries of stationary points (reactants, products, intermediates, transition states), reaction energies, activation energies, vibrational frequencies. numberanalytics.comThe workhorse for mechanistic studies of organic and organometallic reactions due to its balance of accuracy and computational cost. sumitomo-chem.co.jp
Ab initio Methods (e.g., MP2, CCSD(T))Highly accurate energies and properties.Often used as a benchmark to validate DFT results for smaller systems due to higher computational expense. numberanalytics.com
Molecular Dynamics (MD)Simulates the movement of atoms over time, including solvent effects.Provides insight into the dynamic behavior of molecules, conformational sampling, and the role of explicit solvent molecules in the reaction mechanism. nih.gov
Intrinsic Reaction Coordinate (IRC)Calculation of the minimum energy path connecting a transition state to its corresponding reactant and product.Confirms that a calculated transition state structure correctly connects the intended reactant and product on the potential energy surface.

Biological Activities and Pharmacological Research

Neuroprotective Effects and Underlying Mechanisms

Recent studies have highlighted the neuroprotective potential of benzyl (B1604629) allylcarbamate, particularly in the context of neurodegenerative diseases. Research has focused on its ability to mitigate cell death pathways and enhance neuronal cell survival.

Mitigation of Apoptotic Processes

Benzyl allylcarbamate has demonstrated significant anti-apoptotic activity in neuronal cell models. researchgate.net A key mechanism underlying this effect is the modulation of key proteins involved in the apoptotic cascade. Specifically, treatment with this compound has been shown to upregulate the expression of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein that plays a crucial role in preventing cell death. researchgate.netacs.org

Conversely, the compound has been found to down-regulate the expression of caspases, which are a family of protease enzymes that are central to the execution of apoptosis. researchgate.netaub.edu.lb Studies have reported a reduction in the expression of Caspase 3 and Caspase 8 in neuronal precursor PC12 cells treated with this compound. researchgate.netnih.gov Furthermore, the expression of Caspase 9 was also found to be reduced by the benzyl-derivatized carbamate (B1207046). researchgate.netnih.gov By inhibiting these key executioner caspases, this compound effectively disrupts the biochemical cascade that leads to programmed cell death.

Enhancement of Cellular Viability and Growth in Neuronal Models

In vitro studies using neuronal precursor PC12 cells have provided evidence for the ability of this compound to enhance cellular viability and promote growth, even under pro-apoptotic conditions. researchgate.netnih.gov Treatment with this compound has been shown to correct diminished growth and decrease apoptosis in CLN3-deficient PC12 cells, which serve as a model for certain neurodegenerative conditions. researchgate.netnih.gov This neuroprotective effect translates to an observable increase in the number of live cells compared to untreated control groups. researchgate.net

Therapeutic Relevance in Neurodegenerative Disorders

The neuroprotective and anti-apoptotic properties of this compound have positioned it as a potential therapeutic candidate for neurodegenerative disorders, particularly the Neuronal Ceroid Lipofuscinoses (NCLs). researchgate.netacs.orgnih.gov NCLs are a group of fatal, inherited neurodegenerative diseases characterized by progressive neuronal cell death. researchgate.netnih.gov Research has shown that this compound can rescue patient-derived lymphoblasts from various forms of NCL (CLN1, CLN2, CLN3, CLN6, and CLN8) from diminished growth and accelerated apoptosis. researchgate.netnih.gov These findings suggest that compounds analogous to flupirtine, including this compound, hold promise for the development of disease-modifying treatments for NCLs. researchgate.net

Modulation of Ceramide Synthesis Pathways

A notable aspect of this compound's mechanism of action is its ability to modulate ceramide synthesis. researchgate.netnih.gov Ceramides are a family of waxy lipid molecules that have been implicated in the induction of apoptosis. researchgate.netnih.gov Increased ceramide levels are an established feature in the brains of individuals with NCLs. researchgate.netacs.org

Research Findings on the Neuroprotective Effects of this compound

Biological Effect Model System Key Findings References
Mitigation of Apoptosis CLN3-deficient PC12 cellsUpregulation of BCL-2; Down-regulation of Caspase 3, 8, and 9 researchgate.netacs.orgnih.gov
Enhanced Cell Viability CLN3-deficient PC12 cellsCorrected growth and decreased apoptosis researchgate.netnih.gov
Therapeutic Potential NCL patient-derived lymphoblastsRescued cells from diminished growth and apoptosis researchgate.netacs.orgnih.gov
Ceramide Modulation NCL patient-derived lymphoblastsDecreased ceramide levels and expression of ceramide synthesis enzymes researchgate.netnih.gov

Potential Antimicrobial Activity Investigations

While the primary focus of research on this compound has been its neuroprotective effects, there is also an interest in its potential antimicrobial properties. Carbamate derivatives, in general, have been investigated for a range of biological activities, including antimicrobial effects. Some studies have suggested that compounds with similar structural motifs to this compound may possess antimicrobial activity. ontosight.ai However, specific and detailed investigations into the antimicrobial spectrum and efficacy of this compound are not as extensively documented as its neuroprotective actions. Further research is required to fully elucidate its potential as an antimicrobial agent.

Anticancer and Antitumor Research Implications

The carbamate functional group is present in a number of compounds that have been investigated for their anticancer and antitumor properties. ontosight.aiacs.org While direct and extensive research on the anticancer effects of this compound is limited, the broader class of carbamates has shown promise in this area. For instance, some carbamate derivatives have been found to exhibit cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects can be diverse, including the induction of apoptosis and the inhibition of tumor cell proliferation. phcog.comnih.gov Given these precedents, this compound could be considered a compound of interest for future anticancer and antitumor research. However, it is important to note that specific studies focusing on its efficacy and mechanisms in cancer models are needed to validate this potential.

Enzyme Inhibition and Receptor Binding Studies

Direct studies detailing the enzyme inhibition or receptor binding affinities of this compound are not extensively reported in publicly available scientific literature. However, the structural motifs present in this compound—the benzyl carbamate and allyl functional groups—are found in various compounds that have been evaluated for such biological activities.

Research into derivatives of benzyl carbamates has shown some potential for enzyme modulation. For instance, a series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are benzyl carbamate derivatives, were investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. masterorganicchemistry.com Within this series, some compounds showed promise in inhibiting these cholinesterases. masterorganicchemistry.com Further investigation of these structures led to the discovery that benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate exhibited approximately 28% inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) at a 10 µM concentration. masterorganicchemistry.com It is important to note that these studies were conducted on more complex molecules containing the benzyl carbamate moiety, and not on this compound itself.

Similarly, other carbamate derivatives have been designed as cholinesterase inhibitors. uva.nl For example, novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties have been synthesized and evaluated for their ability to inhibit AChE and BuChE. uva.nl These findings suggest that the carbamate functional group can be a key component in the design of enzyme inhibitors.

While specific data for this compound is scarce, the general field of receptor binding assays is well-established for determining the affinity of a ligand for its receptor, often expressed as the dissociation constant (K_d). pharmacologycanada.orgcollaborativedrug.com Such studies would be necessary to determine if this compound has any significant interaction with specific biological receptors.

Role as a Protecting Group and Prodrug Strategy

The most well-documented application of this compound is in the field of synthetic organic chemistry, where the related N-(allyloxycarbonyl) (Alloc or Alloc) group serves as a versatile protecting group for amines, particularly in peptide synthesis. uva.nlnih.govorganic-chemistry.org Protecting groups are essential for preventing unwanted side reactions at reactive sites, such as the amino group of an amino acid, during complex chemical syntheses. organic-chemistry.org The carbamate structure effectively renders the amine nucleophile unreactive to electrophiles. organic-chemistry.org

The N-(allyloxycarbonyl) group is notable for its unique deprotection conditions. Unlike the acid-labile Boc group or the base-labile Fmoc group, the Alloc group is cleaved under mild conditions using a palladium(0) catalyst. masterorganicchemistry.comuva.nl This palladium-catalyzed deprotection, often referred to as the Tsuji-Trost reaction, provides orthogonality in protecting group strategies, allowing for the selective deprotection of one amine in the presence of others protected by different groups. uva.nl

The mechanism of palladium-catalyzed cleavage of an allyl carbamate involves the formation of a π-allylpalladium complex, followed by the capture of the allyl group by a nucleophile, which regenerates the free amine. uva.nl

This specific cleavage mechanism has been ingeniously adapted for prodrug strategies. nih.gov A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. This approach can improve the drug's pharmacokinetic properties or reduce its toxicity.

In a bioorthogonal prodrug strategy, a biologically inert version of a cytotoxic drug is administered, and a non-toxic catalyst is delivered specifically to the target tissue (e.g., a tumor). The catalyst then activates the prodrug at the desired site, minimizing systemic toxicity. The palladium-cleavable allylcarbamate group is well-suited for this approach. nih.gov For example, researchers have developed palladium-labile prodrugs of the cytotoxic agent gemcitabine (B846) by functionalizing its 4-amino group as an allylcarbamate. nih.gov These prodrugs were significantly less cytotoxic than the parent drug and could be activated in the presence of a palladium catalyst. nih.gov

Studies have demonstrated the in vivo feasibility of this strategy using zebrafish models, where non-fluorescent rhodamine precursors protected with allylcarbamate groups were activated to release the fluorescent dye in the presence of a palladium-functionalized resin. nih.gov

The table below summarizes the key features of the allylcarbamate group in the context of its role as a protecting group and in prodrug design.

FeatureDescriptionReference(s)
Protected Group Primary and secondary amines uva.nl, organic-chemistry.org
Common Abbreviation Alloc or Alloc uva.nl
Deprotection Reagent Palladium(0) catalyst (e.g., Pd(PPh₃)₄) uva.nl
Key Advantage Orthogonal to acid- and base-labile protecting groups masterorganicchemistry.com
Application Peptide synthesis, organic synthesis uva.nl, nih.gov
Prodrug Activation Palladium-mediated cleavage at the target site nih.gov

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Systems for Enhanced Functionality

The incorporation of benzyl (B1604629) allylcarbamate into polymer chains is a key strategy for developing materials with enhanced and tailored functionalities. The allyl group serves as a reactive handle, a C=C double bond that can be leveraged for further chemical transformations. This approach is particularly valuable in the functionalization of biopolymers like polysaccharides. researchgate.net

Research has shown that polysaccharide phenylcarbonates can react efficiently with amines, such as allylamine (B125299), to form polysaccharide allylcarbamates. researchgate.net This process introduces reactive double bonds into the biopolymer backbone, which can then be used for subsequent "click" reactions. researchgate.net The degree of substitution (DS) of the allylcarbamate groups can be controlled, allowing for precise tuning of the material's properties. researchgate.net While this research focuses on introducing the allylcarbamate group, using a precursor that already contains the benzyl group, or a related molecule like benzylamine (B48309) during synthesis, allows for the incorporation of both functionalities. researchgate.net

The presence of the benzyl group can impart desirable characteristics to the polymer, such as increased hydrophobicity, improved thermal stability, and the potential for aromatic (π-π) stacking interactions, which can influence the polymer's morphology and mechanical properties. Carbamate-functionalized vinyl monomers are utilized in free-radical polymerization to create polymers with specific properties, and the resulting carbamate (B1207046) groups can be a precursor to amine functionalities after deprotection. google.com

Table 1: Contribution of Functional Moieties of Benzyl Allylcarbamate to Polymer Properties

Functional MoietyChemical GroupContribution to Polymer Functionality
Allyl Group -CH₂-CH=CH₂Provides a reactive site for polymerization, crosslinking, and post-synthesis modification via reactions like thiol-ene click chemistry. researchgate.netmdpi.com
Benzyl Group -CH₂-C₆H₅Can enhance thermal stability, introduce hydrophobicity, and enable aromatic interactions within the polymer matrix.
Carbamate Linkage -O-C(=O)-N-Offers a stable linkage that can be synthetically versatile. The benzyl portion can act as a protecting group for the amine. google.com

Development of Hydrogel Materials and Responsive Polymers

Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing large amounts of water. nih.gov The allyl functionality of this compound is instrumental in the formation of hydrogel networks. Through reactions like the thiol-ene click reaction, the allyl groups can act as crosslinking points, forming a stable, covalently linked hydrogel. researchgate.net

Studies on allyl-functionalized polysaccharides (AFCs) demonstrate that hydrogels can be formed through rapid, catalyst-free gelation induced by UV irradiation. researchgate.net These hydrogels exhibit highly porous and interconnected microstructures, mechanical resilience, and high swelling ratios. researchgate.net By adjusting the degree of substitution of the functional groups, properties like water solubility and shear-thinning can be controlled, which is crucial for applications like 3D printing. researchgate.net

Furthermore, the incorporation of specific chemical moieties can render these hydrogels "smart" or "responsive," meaning they can change their properties in response to external stimuli such as pH, temperature, or light. nih.govmdpi.comfrontiersin.orgnih.gov For example, research has shown that the gelation behavior of AFC-based hydrogels can be sensitive to pH. researchgate.net The presence of benzyl groups within the hydrogel network could be used to tune the hydrophobicity and influence the lower critical solution temperature (LCST) in temperature-responsive polymers. mdpi.com

Table 2: Research Findings on Hydrogels from Allyl-Functionalized Polymers

PropertyResearch FindingPotential Influence of Benzyl Group
Formation Rapid gelation induced by UV irradiation (365 nm) via thiol-ene reaction without harmful catalysts. researchgate.netThe benzyl group is generally stable to UV light and would not interfere with this crosslinking mechanism.
Structure Highly porous and interconnected microstructures. researchgate.netAromatic interactions from benzyl groups could influence the self-assembly and porosity of the network.
Mechanical Properties Demonstrates mechanical resilience. researchgate.netPi-stacking of benzyl groups could potentially enhance the mechanical strength of the hydrogel.
Swelling Ratio High swelling ratios observed. researchgate.netIncreased hydrophobicity from benzyl groups might reduce the overall swelling ratio in aqueous media.
Responsiveness Gelation behavior is sensitive to pH, with optimal results in neutral or acidic conditions. researchgate.netThe carbamate linkage is stable, but other integrated groups could confer pH or temperature responsiveness. nih.gov

Integration into "Click Chemistry" Methodologies for Advanced Material Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. organic-chemistry.org The thiol-ene reaction is a prominent example of a click reaction that is widely used in materials science. rsc.orgnih.gov The allyl group of this compound is an ideal substrate (the "ene") for this reaction.

In the radical-mediated thiol-ene reaction, a thiol (-SH) adds across the allyl's carbon-carbon double bond in the presence of a radical initiator, often triggered by UV light. researchgate.netnih.gov This reaction is highly efficient and allows for the covalent linking of molecules or polymer chains under mild conditions. researchgate.net

This methodology is used to:

Functionalize Surfaces: Attaching a layer of this compound to a surface and subsequently using the thiol-ene reaction to graft other molecules.

Create Polymer Networks: Crosslinking polymer chains that have pendant allyl groups with dithiol molecules to form gels and elastomers. researchgate.net

Synthesize Block Copolymers: Sequentially linking different polymer blocks together. researchgate.net

The reaction of cellulose (B213188) allylcarbamate with 2-(diethylamino)ethane-1-thiol hydrochloride is a documented example of the radical thiol-ene reaction being used to modify a biopolymer. researchgate.net The process is efficient and allows for the introduction of new functionalities in a controlled manner. researchgate.net The use of this compound in similar schemes would allow for the creation of complex, functional materials where the benzyl group can contribute to the final properties of the material.

Table 3: The Thiol-Ene "Click" Reaction for Material Synthesis

ComponentRoleExample Structure
"Ene" The alkene substrateThis compound
Thiol The functionalizing agentR-SH (e.g., a thiol-containing peptide, drug, or polymer)
Initiator Starts the radical reactionPhotoinitiator + UV Light
Product Thioether AdductBenzyl (3-(R-thio)propyl)carbamate

This click chemistry approach provides a powerful and versatile tool for materials synthesis, enabling the precise design and fabrication of advanced materials with properties tailored for specific applications. rsc.orgrsc.org

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways in Environmental Compartments

The degradation of Benzyl (B1604629) allylcarbamate in the environment is expected to proceed through several chemical and biological processes. The presence of ester and carbamate (B1207046) linkages, along with a photochemically active allyl group, suggests multiple routes of transformation.

Hydrolysis: The carbamate functional group is susceptible to hydrolysis, a chemical breakdown process involving water. While specific environmental hydrolysis rate data for Benzyl allylcarbamate is not available in the reviewed literature, the general principles of organic chemistry suggest that this pathway contributes to its degradation. nist.gov The process involves the cleavage of the carbamate ester bond. Studies on related benzyl carbamates confirm their susceptibility to cleavage under various conditions, supporting hydrolysis as a probable environmental fate process. whiterose.ac.ukfrontiersin.org The rate of hydrolysis is typically influenced by pH and temperature. nist.gov

Phototransformation: There is strong evidence to suggest that this compound is susceptible to phototransformation, or degradation by light. The allylcarbamate moiety is well-documented as a photolabile (light-sensitive) protecting group in chemical synthesis, designed to be cleaved under UV irradiation. windows.netresearchgate.net This inherent reactivity indicates that sunlight, particularly its UV component, is likely a significant driver of degradation for this compound in surface waters and on soil surfaces. who.inteuropa.eu This process would involve the cleavage of the allyl-nitrogen bond, leading to the breakdown of the parent molecule.

Biodegradation, the breakdown of organic matter by microorganisms, is a critical pathway for the removal of chemical contaminants from the environment. miljodirektoratet.no While specific studies on the biodegradation of this compound were not identified, inferences can be drawn from studies on structurally similar compounds.

It is anticipated that microorganisms in soil and sediment would be capable of degrading this compound. mdpi.com The process would likely involve initial enzymatic cleavage of the carbamate or ester bonds. mdpi.com Studies on benzyl benzoate, a structurally related compound, have shown that bacteria, such as Pseudomonas desmolyticum, can degrade it into intermediate metabolites like benzaldehyde (B42025) and benzoic acid. A similar pathway is plausible for the benzyl portion of this compound.

Hydrolysis and Phototransformation Processes

Bioaccumulation Potential in Biological Systems

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (water, food, sediment) and accumulates to a concentration higher than that in the surrounding medium. who.int A key indicator for bioaccumulation potential is the n-octanol/water partition coefficient (log Kow), which measures a chemical's hydrophobicity (tendency to dissolve in fats and oils rather than water). chemsafetypro.com

Chemicals with a high log Kow (often cited as > 4.5 or 5) have a greater tendency to accumulate in the fatty tissues of organisms. chemsafetypro.com For this compound, a specific experimentally determined log Kow value was not found in the reviewed literature. However, a predictive model estimates the log Kow to be 2.3. Another related compound, benzyl chloride, has a reported log Kow of 2.3. rivm.nl

Based on these values, this compound is not expected to be highly bioaccumulative. Regulatory frameworks often use a log Kow value of less than 3 as an indicator of low bioaccumulation potential, suggesting that extensive testing may not be necessary. chemsafetypro.comrivm.nl While some carbamates can bioaccumulate if they are metabolized slowly by an organism, the reactive nature of this compound suggests it would likely be transformed and excreted rather than stored. who.int

Table 1: Physicochemical Properties and Bioaccumulation Indicators for this compound This table includes predicted values and data from structurally related compounds for illustrative purposes.

ParameterValueImplication for Bioaccumulation
Predicted log Kow2.3Low potential for bioaccumulation. rivm.nl
Bioaccumulation Criterion (BCF)Not availableA Bioconcentration Factor (BCF) > 2000 is often a criterion for concern; substances with log Kow < 4.5 are generally assumed not to reach this level. chemsafetypro.com
General Carbamate BehaviorMetabolism is generally rapid in most species, though can be slow in fish. who.intRapid metabolism and excretion would limit accumulation.

Theoretical Ecotoxicity Predictions and Risk Assessment Frameworks

In the absence of extensive empirical testing data, environmental risk assessment often relies on theoretical predictions from Quantitative Structure-Activity Relationship (QSAR) models. nih.govfrontiersin.org These computational tools estimate the potential toxicity of a chemical to various organisms based on its molecular structure. nih.govthepsci.eu Ecotoxicity is typically assessed for three key trophic levels: algae (primary producers), daphnids (primary consumers/invertebrates), and fish (secondary consumers). jle.comresearchgate.net

QSAR platforms like the US EPA's T.E.S.T. (Toxicity Estimation Software Tool) or VEGA predict endpoints such as the LC50 (the concentration lethal to 50% of a test population) for fish and the EC50 (the concentration effective in causing a response in 50% of a test population) for daphnids. europa.eu These predicted values can then be used in a risk assessment framework. epa.gov The process involves deriving a Predicted No-Effect Concentration (PNEC) by applying assessment factors to the lowest available toxicity value. This PNEC is then compared to the Predicted Environmental Concentration (PEC) to characterize the risk. rivm.nl

While specific QSAR-derived values for this compound were not found in the searched literature, the table below provides an illustrative example of the kind of data that would be generated by such models for risk assessment purposes.

Table 2: Illustrative Theoretical Ecotoxicity Predictions for this compound (QSAR) Note: These values are hypothetical examples to demonstrate the output of QSAR models and are not based on an actual model run for this specific compound.

Organism GroupEndpointPredicted Value (mg/L)Toxicity Classification
Fish (e.g., Fathead Minnow)96-hr LC5010 - 100Harmful to aquatic life. researchgate.net
Invertebrate (e.g., Daphnia magna)48-hr EC5010 - 100Harmful to aquatic life. jle.com
Algae (e.g., Pseudokirchneriella subcapitata)72-hr EC501 - 10Toxic to aquatic life. jle.com

Compound Names Mentioned

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of carbamates, including Benzyl (B1604629) allylcarbamate, is undergoing a transformation toward more sustainable and efficient processes. Traditional methods are often being re-evaluated in favor of greener alternatives that offer higher yields, use less hazardous materials, and are more atom-economical.

A key area of development is the use of transition-metal catalysis. Research has demonstrated efficient palladium-catalyzed reactions for creating related structures, such as the sulfonylative coupling of benzyl(allyl) carbonates with arylsulfonyl hydrazides to produce benzyl(allyl) sulfones. researchgate.net This methodology uses stable and readily available starting materials and proceeds under mild conditions without the need for an additional base. researchgate.net Such catalytic approaches are central to modern organic synthesis and represent a significant step forward in creating complex molecules efficiently. frontiersin.org

Future research will likely focus on:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild conditions, often eliminating the need for protecting groups and reducing waste. acs.orgijcrt.org Exploring enzymatic routes for the synthesis of Benzyl allylcarbamate could provide a highly sustainable manufacturing process.

Flow Chemistry: Continuous flow processes provide precise control over reaction parameters, which can enhance safety, reduce waste, and allow for easier scalability compared to batch processing. ijsetpub.com

Alternative Solvents: A major goal of green chemistry is to replace hazardous organic solvents with safer alternatives like water, ionic liquids, or deep eutectic solvents. rroij.comresearchgate.net Research into synthesizing carbamates in these greener media is an active area of investigation. researchgate.net For example, glycerol (B35011) has been studied as an environmentally friendly, non-toxic, and recyclable solvent for various organic reactions. researchgate.net

A summary of emerging synthetic approaches is presented below.

Synthetic Approach Key Advantages Research Focus
Transition-Metal Catalysis High efficiency, selectivity, mild reaction conditions. researchgate.net Development of novel palladium, ruthenium, or copper-based catalyst systems. researchgate.netfrontiersin.org
Biocatalysis High specificity, mild conditions, reduced need for protecting groups, environmentally benign. acs.orgijcrt.org Gene mining and enzyme evolution to discover catalysts for carbamate (B1207046) synthesis. ijcrt.org
Flow Chemistry Enhanced safety, precise process control, improved scalability, reduced waste. ijsetpub.com Integration into pharmaceutical and fine chemical manufacturing. ijsetpub.com
Green Solvents Reduced toxicity and environmental impact, potential for recycling. rroij.comresearchgate.net Use of water, glycerol, or ionic liquids as reaction media. researchgate.net

Exploration of Targeted Drug Delivery Systems

A significant and promising future for the allylcarbamate moiety, including as part of this compound, lies in its application as a "caging" group in prodrug design and targeted drug delivery systems. researchgate.net Bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, is central to this approach. nih.gov The allylcarbamate group is particularly useful because it is stable under general physiological conditions but can be selectively cleaved by specific transition-metal catalysts. researchgate.net

This "uncaging" strategy involves several key components:

The Prodrug: A biologically active molecule, such as a chemotherapy agent, is rendered temporarily inactive by attaching an allylcarbamate protecting group to a critical functional group (e.g., an amine or a hydroxyl group). researchgate.netacs.org

The Catalyst: A transition metal, typically based on palladium or ruthenium, is delivered to a specific target site, such as a tumor. nih.govresearchgate.netacs.org

Activation: At the target site, the catalyst selectively cleaves the allylcarbamate, releasing the active drug precisely where it is needed. researchgate.net This localized activation can dramatically reduce systemic toxicity and improve the therapeutic index of potent drugs. acs.org

Recent research highlights the potential of this system. For instance, palladium-labile prodrugs of the chemotherapy agent gemcitabine (B846), using protecting groups including allyl and benzyl carbamates, have been developed. nih.gov In another study, prodrugs of tubulin polymerization inhibitors were designed where a crucial hydroxyl group was caged. acs.org The cytotoxicity of the prodrug was significantly lower than the parent drug but was restored upon exposure to a palladium resin, demonstrating efficient activation and significant inhibition of tumor growth in vivo. acs.org

Future work in this area will likely concentrate on developing more sophisticated and clinically viable systems, including the design of novel bioorthogonal catalysts with enhanced activity and biocompatibility, and integrating these systems into advanced nanoparticle or cell-based drug delivery platforms for even greater targeting precision. nih.govnih.govmdpi.com

Advanced Computational Modeling for Complex Biological Interactions

Computational modeling has become an indispensable tool in modern chemistry and drug discovery, enabling researchers to predict molecular properties and simulate complex biological interactions before undertaking costly and time-consuming laboratory experiments. ugr.es For a molecule like this compound, computational methods offer powerful insights into its behavior and potential applications.

Key applications of computational modeling for this compound include:

Reaction Mechanism and Reactivity Analysis: Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of synthetic reactions. This is crucial for optimizing synthetic routes and understanding how the molecule might be metabolized or cleaved in a biological environment. mdpi.com

Modeling Protein-Ligand Interactions: If this compound or a molecule released from it is intended to interact with a biological target like an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations can predict binding affinity and conformation. nih.govimb.am These simulations provide a detailed, atom-level view of the interactions that govern biological activity. nih.gov

Designing Prodrug Systems: Computational models can help design more effective prodrugs by simulating the stability of the caged compound and the efficiency of the uncaging reaction. nih.gov By modeling the interaction between a catalyst and the allylcarbamate group, researchers can engineer systems with improved release kinetics. imb.amnih.gov

The evolution of artificial intelligence and machine learning is further enhancing these capabilities, allowing for the rapid screening of virtual compound libraries and the prediction of properties with increasing accuracy. nih.gov While specific computational studies focusing exclusively on this compound are not widely published, the established methodologies are directly applicable and will undoubtedly play a crucial role in its future development and application. ugr.esnih.gov

Integration of Green Chemistry Principles in Synthesis and Application

The integration of green chemistry principles is a guiding philosophy for the future of chemical research and industry, aiming to make chemical processes and products more environmentally benign. rroij.comijrpc.com The twelve principles of green chemistry provide a framework for achieving this goal, and they are highly relevant to the entire lifecycle of this compound. acs.orgcore.ac.uk

The application of these principles to this compound includes:

Prevention: Designing synthetic processes that minimize waste generation from the outset is a primary goal. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard. researchgate.net

Less Hazardous Chemical Syntheses: Prioritizing the use and generation of substances with little or no toxicity to human health and the environment. rroij.com

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. acs.org In the context of prodrugs, this means the caged compound should be inert until it reaches its target. acs.org

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of auxiliary substances like solvents, or replacing them with greener alternatives. researchgate.net

Design for Energy Efficiency: Conducting synthetic steps at ambient temperature and pressure whenever possible to reduce energy requirements. core.ac.uk

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources, such as biomass, rather than depletable petrochemicals. ijsetpub.com

Reduce Derivatives: Minimizing or avoiding unnecessary derivatization, such as the use of protecting groups, as it requires additional reagents and generates waste. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl allylcarbamate
Reactant of Route 2
Reactant of Route 2
Benzyl allylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.